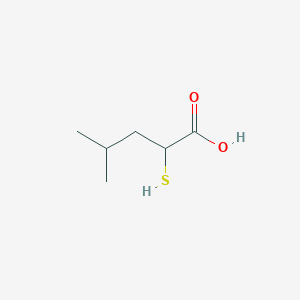

4-methyl-2-sulfanylpentanoic acid

説明

4-Methyl-2-sulfanylpentanoic acid is a branched-chain carboxylic acid featuring a sulfanyl (-SH) group at the second carbon position. These sulfonamide analogs share a similar pentanoic acid backbone but replace the sulfanyl group with a sulfonamide (-SO₂-NH-) moiety attached to aromatic substituents. This article will compare these sulfonamide derivatives, highlighting substituent effects on their properties and applications .

特性

分子式 |

C6H12O2S |

|---|---|

分子量 |

148.23 g/mol |

IUPAC名 |

4-methyl-2-sulfanylpentanoic acid |

InChI |

InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8) |

InChIキー |

VOKMUKPTVFXIMU-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)O)S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-sulfanylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-sulfanylpentanoic acid with a methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-methyl-2-sulfanyl-2-pentenoic acid, which can be synthesized from readily available starting materials. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

化学反応の分析

Types of Reactions: 4-Methyl-2-sulfanylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: 4-Methyl-2-sulfinylpentanoic acid, 4-methyl-2-sulfonylpentanoic acid.

Reduction: 4-Methyl-2-sulfanylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Methyl-2-sulfanylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-methyl-2-sulfanylpentanoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

類似化合物との比較

Structural Variations and Substituent Effects

The sulfonamide derivatives in the evidence differ primarily in the substituents attached to the benzene ring of the sulfonamide group. Key examples include:

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the acidity of the sulfonamide N-H proton, influencing hydrogen-bonding patterns and crystal packing. For example, the 2-nitro derivative forms extended chains via N—H⋯O interactions .

Chain Length: The butanoic acid derivative (C4 chain) exhibits different conformational flexibility compared to pentanoic acid (C5) analogs, affecting intermolecular interactions .

Crystallographic and Hydrogen-Bonding Behavior

Crystal structure analyses reveal significant differences in packing arrangements:

- 2-Nitrobenzenesulfonamide Derivative (C₁₂H₁₆N₂O₆S):

- p-Toluenesulfonamide Butanoic Acid (C₁₂H₁₇NO₄S₂): Features O—H⋯O dimers and additional C—H⋯O contacts, creating a layered structure along the $b$-axis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。